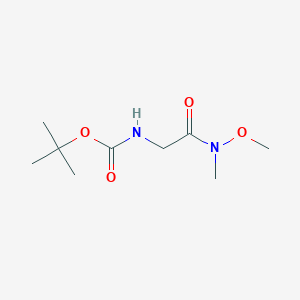

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-6-7(12)11(4)14-5/h6H2,1-5H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVZHKXGDQXSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403192 | |

| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121505-93-9 | |

| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-methoxy-N-methylacetamide, 2-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate: A Versatile Intermediate in Modern Organic Synthesis

This guide provides an in-depth exploration of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, a key building block in contemporary organic synthesis. Known commonly as N-Boc-glycine Weinreb amide, this reagent provides a masterful solution to the classic problem of over-addition in acylation reactions, enabling the controlled and high-yield synthesis of α-amino ketones and aldehydes. For researchers, particularly in pharmaceutical and natural product development, mastering the application of this compound is essential for the efficient construction of complex molecular architectures.

Section 1: Core Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical properties. N-Boc-glycine Weinreb amide is a stable, crystalline solid at room temperature, making it convenient to handle and store compared to more labile acylating agents.[1][2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonym(s) | N-Boc-glycine Weinreb amide, N-(tert-Butoxycarbonyl)glycine N′-methoxy-N′-methylamide | [1][3][5] |

| CAS Number | 121505-93-9 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂O₄ | [3][6] |

| Molecular Weight | 218.25 g/mol | [1][2][3][6] |

| Appearance | White to off-white solid | Inferred from MP |

| Melting Point | 100-104 °C | [1][2] |

| Purity | Typically ≥97-98% | [3][7] |

| Storage | Store at room temperature | [3] |

| Topological Polar Surface Area | 67.87 Ų | [3] |

| logP | 0.5309 | [3] |

Section 2: The Mechanistic Advantage of the Weinreb-Nahm Amide

The primary function of this reagent is rooted in the unique reactivity of the N-methoxy-N-methylamide, or Weinreb-Nahm amide, functional group.[8] When traditional acylating agents like esters or acid chlorides react with potent organometallic nucleophiles (e.g., Grignard or organolithium reagents), the reaction is notoriously difficult to stop at the ketone stage. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[9]

The Weinreb-Nahm amide elegantly circumvents this problem. The genius of this functional group lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of the nucleophile.[9] This intermediate is unreactive towards further nucleophilic attack and does not collapse to the ketone until a deliberate acidic workup is performed. This mechanistic feature provides a reliable "stop-gate," ensuring the reaction proceeds cleanly to the desired ketone.[8][10][11]

Section 3: Synthesis and Purification Protocol

The title compound is readily prepared from commercially available N-Boc-glycine and N,O-dimethylhydroxylamine hydrochloride. The core of the synthesis is a standard amide bond formation.

Step-by-Step Synthesis Methodology

Objective: To synthesize this compound from N-Boc-glycine.

Materials:

-

N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) (1.0 eq)[12]

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 eq)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for chromatography

Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-glycine (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.2 eq). Dissolve the mixture in anhydrous DCM or DMF.

-

Causality: HOBt is used as a coupling additive to suppress side reactions, particularly racemization (though not a risk for glycine), and improve the efficiency of the EDC coupling by forming a more reactive activated ester.[13]

-

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the non-nucleophilic base, DIPEA or NMM (3.0 eq). Stir for 10-15 minutes.

-

Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt of the amine and another to neutralize the HCl generated during the coupling reaction. An extra equivalent ensures the reaction medium remains basic. A non-nucleophilic base is crucial to avoid competing reactions with the activated carboxylic acid.

-

-

Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Gly-OH is consumed.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Causality: The acid wash removes unreacted base (DIPEA/NMM) and basic byproducts. The bicarbonate wash removes unreacted HOBt and any remaining acidic species. The brine wash removes residual water before drying.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound as a white solid.

Section 4: Key Synthetic Applications

The true value of N-Boc-glycine Weinreb amide is demonstrated in its application as a precursor to valuable synthetic intermediates.

Protocol for α-Amino Ketone Synthesis

Objective: To synthesize an N-Boc-protected α-amino ketone using a Grignard reagent.

Materials:

-

N-Boc-glycine Weinreb amide (1.0 eq)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in ether) (1.2-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated NH₄Cl solution or 1 M HCl

Protocol:

-

Reaction Setup: Dissolve N-Boc-glycine Weinreb amide (1.0 eq) in anhydrous THF in a flame-dried, two-neck flask under an inert atmosphere.

-

Nucleophile Addition: Cool the solution to 0 °C or -78 °C (depending on the reactivity of the Grignard reagent). Slowly add the Grignard reagent (1.2-1.5 eq) dropwise via syringe.

-

Causality: A low temperature is critical to control the reaction rate and prevent potential side reactions, such as deprotonation of the carbamate proton. A slight excess of the Grignard reagent ensures complete conversion.

-

-

Reaction Monitoring: Stir the reaction at the low temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting amide.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Causality: The acidic quench (NH₄Cl is a mild acid) serves two purposes: it protonates and hydrolyzes the stable tetrahedral intermediate to release the ketone, and it neutralizes any excess Grignard reagent.[9]

-

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to yield the desired N-Boc-α-amino ketone.

Protocol for N-Boc-Glycinal (α-Amino Aldehyde) Synthesis

Objective: To reduce N-Boc-glycine Weinreb amide to the corresponding aldehyde.

Materials:

-

N-Boc-glycine Weinreb amide (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes or toluene) (1.5 eq) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous THF or DCM

Protocol:

-

Reaction Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.

-

Reductant Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add DIBAL-H (1.5 eq) dropwise.

-

Causality: The reaction must be kept at low temperature to prevent over-reduction of the aldehyde product to the corresponding alcohol. DIBAL-H is often preferred as it is less reactive than LiAlH₄, offering better control.

-

-

Reaction and Quenching: Stir at -78 °C for 1-2 hours. Quench the reaction at low temperature by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

-

Workup and Isolation: Warm the mixture to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate carefully to yield the crude N-Boc-glycinal. The product is often used immediately in the next step due to its potential instability.

Boc Group Deprotection

The N-terminal Boc group can be easily removed to liberate the primary amine, which can then participate in further reactions, such as peptide bond formation.

Protocol:

-

Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).

-

Stir at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM to remove residual acid.

-

The resulting ammonium trifluoroacetate salt is typically used without further purification.

Section 5: Safety and Handling

This compound is classified as a combustible solid.[1][2] It should be handled in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[14] The compound is also rated as WGK 3, indicating a severe hazard to water, so it should not be allowed to enter drains or waterways.[1][2] Dispose of chemical waste in accordance with local and national regulations.

Conclusion

This compound is more than just a protected amino acid derivative; it is a precision tool for synthetic chemists. Its ability to act as a robust precursor for ketones and aldehydes without the common issue of over-addition makes it an invaluable asset in multi-step synthesis. By understanding the underlying mechanism of the Weinreb amide and mastering the protocols for its synthesis and application, researchers in drug development and academia can significantly streamline their synthetic routes, improve yields, and access complex molecules with greater efficiency.

References

-

Wikipedia. Weinreb ketone synthesis. [Online] Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Online] Available at: [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Online] Available at: [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine. [Online] Available at: [Link]

-

Aapptec Peptides. Boc-Gly-N(OMe)Me [121505-93-9]. [Online] Available at: [Link]

Sources

- 1. N-(叔丁氧基羰基)甘氨酸-N′-甲氧基-N′-甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. N-(叔丁氧基羰基)甘氨酸-N′-甲氧基-N′-甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 121505-93-9|this compound|BLD Pharm [bldpharm.com]

- 5. peptide.com [peptide.com]

- 6. Buy tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate | 496836-38-5 [smolecule.com]

- 7. BLDpharm - Bulk Product Details [bldpharm.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. Weinreb Ketone Synthesis [organic-chemistry.org]

- 10. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Introduction: The Versatility of the Weinreb Amide in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of N-alpha-Boc-glycine-N-methyl-N-methoxy amide

In the landscape of organic chemistry, N-alpha-Boc-glycine-N-methyl-N-methoxy amide, commonly referred to as Boc-glycine Weinreb amide, stands out as a pivotal synthetic intermediate. Its structure combines the widely used tert-butyloxycarbonyl (Boc) protecting group for the amino acid glycine with the unique N-methoxy-N-methylamide functionality, known as the Weinreb amide. This arrangement makes it an exceptionally stable yet reactive building block, primarily utilized in the controlled synthesis of ketones and aldehydes from carboxylic acid precursors.[1][2][3][4][5]

The primary advantage of the Weinreb amide lies in its ability to react cleanly with potent organometallic nucleophiles, such as Grignard or organolithium reagents, to yield ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This high selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction, a feature that has cemented the Weinreb amide's role as an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3][6] This guide provides a comprehensive overview of the synthesis of Boc-glycine Weinreb amide, delving into the underlying mechanisms, detailed experimental protocols, and critical insights for optimization.

Core Principles and Reaction Mechanism

The synthesis of a Weinreb amide is fundamentally an amide coupling reaction between a carboxylic acid (N-Boc-glycine) and N,O-dimethylhydroxylamine.[2][7][8][9] The latter is typically used as its hydrochloride salt for stability, necessitating the presence of a base to liberate the free amine for the reaction.[8][9][10]

The process begins with the activation of the carboxylic acid group of Boc-glycine. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the N,O-dimethylhydroxylamine.

The Key to Selectivity: The Chelated Intermediate

The defining characteristic of the Weinreb amide's reactivity is its ability to form a stable tetrahedral intermediate upon addition of an organometallic reagent (e.g., R-MgBr). This stability arises from the chelation of the metal cation (like Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy oxygen of the amide.[1][3] This chelated structure is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed. Consequently, the intermediate is protected from a second equivalent of the organometallic reagent, preventing over-addition.[1][2][6]

Caption: Mechanism of Weinreb amide reaction with an organometallic reagent.

Experimental Guide: Synthesis of Boc-Glycine Weinreb Amide

This section provides a detailed, field-proven protocol for the synthesis of N-alpha-Boc-glycine-N-methyl-N-methoxy amide using one of the most common and reliable methods: carbodiimide-mediated coupling with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |

| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 | Starting Material |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | Amine Source[11] |

| EDC·HCl | C₉H₁₈ClN₃ | 191.70 | Coupling Reagent[12] |

| HOBt | C₆H₅N₃O | 135.12 | Additive (Reduces side reactions)[13] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| 1 M Hydrochloric Acid | HCl (aq) | - | Workup |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | Workup |

| Brine | NaCl (aq) | - | Workup |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

Experimental Workflow Diagram

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 9. NO DIMETHYL HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 10. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 11. N, O-Dimethyl hydroxylamine Hydrochloride - 6638-79-5 - Manufacturer India [valeshvarbiotech.com]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. bachem.com [bachem.com]

An In-depth Technical Guide to tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS 121505-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate (CAS 121505-93-9), a key building block in modern synthetic and medicinal chemistry. Commonly known as Boc-Glycine N,O-dimethylhydroxamide or a Boc-Glycine Weinreb amide, this compound offers significant advantages in peptide synthesis and the construction of complex molecular architectures. This guide will delve into its chemical structure, synthesis, mechanism of action, and applications in drug development, supported by detailed experimental protocols, analytical data, and safety information.

Introduction: The Strategic Advantage of a Weinreb Amide in Glycine Chemistry

In the intricate field of peptide synthesis and drug discovery, the precise and controlled formation of amide bonds is paramount. Glycine, the simplest amino acid, is a fundamental component of many bioactive peptides. However, its reactivity requires careful management during synthetic sequences. The subject of this guide, this compound, addresses this challenge by incorporating two key chemical motifs: the tert-butyloxycarbonyl (Boc) protecting group and the N,O-dimethylhydroxylamine (Weinreb) amide.

The Boc group provides a robust yet readily cleavable shield for the amino functionality of the glycine backbone, preventing unwanted side reactions.[1][2] The Weinreb amide functionality is particularly noteworthy. Unlike more reactive carboxylic acid derivatives, the Weinreb amide exhibits remarkable stability towards a variety of nucleophiles, yet can be selectively activated to form ketones or aldehydes without the common problem of over-addition by organometallic reagents. This unique reactivity profile makes CAS 121505-93-9 an invaluable tool for the controlled elongation of peptide chains and the synthesis of complex organic molecules.

This guide will provide the reader with a deep understanding of the chemical properties, synthesis, and practical applications of this versatile reagent, empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Structure and Properties

IUPAC Name: this compound[3]

Synonyms: Boc-Glycine N,O-dimethylhydroxamide, Boc-Gly-N(OMe)Me, N-alpha-Boc-glycine-N-methyl-N-methoxy amide[3][4]

Molecular Formula: C₉H₁₈N₂O₄[3][4]

Molecular Weight: 218.25 g/mol [3]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white solid | [5] |

| Purity | ≥98% | [3] |

| Storage | Store at room temperature | [3] |

| SMILES | O=C(OC(C)(C)C)NCC(N(C)OC)=O | [3] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the coupling of Boc-glycine with N,O-dimethylhydroxylamine hydrochloride. This reaction is a classic example of amide bond formation, often facilitated by a coupling agent to activate the carboxylic acid of Boc-glycine.

Synthetic Pathway

Caption: General synthetic scheme for CAS 121505-93-9.

Detailed Experimental Protocol

This protocol is adapted from a reliable synthetic method.[5]

Materials:

-

(tert-butoxycarbonyl)glycine (Boc-Glycine)

-

N,O-dimethylhydroxylamine hydrochloride

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Diatomaceous earth

-

Magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

10% Potassium bisulfate (KHSO₄) solution

-

Brine

Procedure:

-

To a stirred solution of (tert-butoxycarbonyl)glycine (5.0 g, 28.57 mmol) and triethylamine (4.1 mL, 31.42 mmol) in dichloromethane (80 mL), add N,O-dimethylhydroxylamine hydrochloride (3.0 g, 31.42 mmol).[5]

-

Stir the mixture at room temperature.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (6.5 g, 31.42 mmol) in dichloromethane (20 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through diatomaceous earth to remove the dicyclohexylurea byproduct and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with H₂O (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic phases with 10% KHSO₄ (3 x 50 mL), saturated NaHCO₃ (50 mL), water, and brine.[5]

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using 10% ethyl acetate/hexane as the eluent to obtain this compound as an off-white solid.[5]

Expected Yield: ~97%[5]

Mechanism of Action in Peptide Synthesis

The utility of CAS 121505-93-9 in peptide synthesis lies in the stability of the Weinreb amide. During peptide bond formation, the nucleophilic attack of an amino group on a carboxylic acid derivative can lead to the formation of a stable tetrahedral intermediate. In the case of more reactive esters, this intermediate can collapse and undergo a second nucleophilic attack, leading to unwanted byproducts.

The Weinreb amide, however, forms a chelated tetrahedral intermediate with the metal cation of the incoming nucleophile (e.g., from a Grignard or organolithium reagent). This chelation stabilizes the intermediate and prevents its collapse until acidic workup, thus avoiding over-addition.

Caption: Mechanism of Weinreb amide reaction.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.

-

Peptide Synthesis: As a protected glycine unit, it is used in both solution-phase and solid-phase peptide synthesis (SPPS) to introduce a glycine residue into a growing peptide chain.[1][6] The resulting Weinreb amide at the C-terminus can then be selectively reacted to form a ketone, which is a key functional group in many peptide-based drugs and probes.

-

Synthesis of Unnatural Amino Acids: The Weinreb amide functionality can be converted to an aldehyde, which is a versatile precursor for the synthesis of various unnatural amino acids.

-

Fragment-Based Drug Discovery: In fragment-based drug discovery, small molecules containing key functional groups are synthesized and screened for binding to a biological target. CAS 121505-93-9 can be used to prepare fragments containing a protected glycine core.

A notable example of its application is in the synthesis of intermediates for complex, biologically active compounds such as omisertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[7][8]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Table 2: Analytical Data

| Technique | Data |

| ¹H NMR | (400 MHz, CDCl₃): δ 5.27 (broad s, 1H), 4.08 (broad s, 2H), 3.72 (s, 3H), 3.21 (s, 3H), 1.46 (s, 9H).[5] |

| ¹H NMR | (DMSO-d₆, mixture of rotamers): δ 4.08 (s, 1H), 4.07 (s, 1H), 3.68 (s, 1.5H), 3.66 (s, 1.5H), 3.10 (s, 1.5H), 3.09 (s, 1.5H), 2.82 (s, 1.5H), 2.78 (s, 1.5H), 1.39 (s, 4.5H), 1.33 (s, 4.5H).[5] |

| Mass Spec. | MS (MH⁺): 132 (Note: This appears to be a fragment, not the molecular ion).[5] |

Safety and Handling

-

Boc-Glycine: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,O-dimethylhydroxylamine hydrochloride: Can cause skin, eye, and respiratory irritation. Use in a well-ventilated area or a fume hood.[9]

-

DCC: A potent skin sensitizer and should be handled with extreme care. Always use gloves and work in a fume hood.

General Handling Precautions:

-

Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

Work in a well-ventilated area.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 121505-93-9) is a strategically designed and highly versatile building block for organic synthesis. The combination of a Boc-protected amine and a Weinreb amide provides chemists with a powerful tool for the controlled and efficient synthesis of complex peptides and other biologically active molecules. Its ability to circumvent common challenges in peptide synthesis, such as over-addition reactions, makes it an indispensable reagent in the modern drug discovery and development landscape. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to equip researchers with the knowledge to effectively utilize this important compound.

References

-

Boc-Gly-N(OMe)Me [121505-93-9] - Aapptec Peptides. (URL: [Link])

-

N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem - NIH. (URL: [Link])

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. (URL: [Link])

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. (URL: [Link])

-

Synthesis of t-butyl (2-aminoethyl)carbamate - PrepChem.com. (URL: [Link])

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

-

N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926. (URL: [Link])

-

N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem. (URL: [Link])

-

Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])

-

Peptide Synthesis with the Boc Protecting Group - YouTube. (URL: [Link])

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (URL: [Link])

-

N-Boc-N-methoxy-glycine | C8H15NO5 | CID 57455332 - PubChem. (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (URL: [Link])

-

Introduction to Peptide Synthesis - Master Organic Chemistry. (URL: [Link])

-

26.7: Peptide Synthesis - Chemistry LibreTexts. (URL: [Link])

-

¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. - ResearchGate. (URL: [Link])

- CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google P

- CN104276964A - Preparation method of Boc-glycine - Google P

-

Synthesis of N-BOC-glycine methyl ester - PrepChem.com. (URL: [Link])

Sources

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. peptide.com [peptide.com]

- 5. BOC-GLYCINE N,O-DIMETHYLHYDROXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. chempep.com [chempep.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 9. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Boc-glycine-N-methyl-N-methoxy amide

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Boc-glycine-N-methyl-N-methoxy amide, a Weinreb amide derivative of Boc-glycine. This document is intended for researchers, scientists, and drug development professionals who utilize this or similar compounds in their synthetic workflows. The guide will delve into the practical and theoretical aspects of obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, emphasizing the causality behind experimental choices and ensuring a self-validating approach to data interpretation.

Introduction: The Significance of Spectroscopic Analysis for Weinreb Amides

Boc-glycine-N-methyl-N-methoxy amide, also known as a Weinreb amide, is a crucial intermediate in organic synthesis, particularly in the preparation of ketones and aldehydes from carboxylic acids. The N-methoxy-N-methylamide moiety is remarkably stable to a variety of organometallic reagents, preventing the over-addition that is often a significant side reaction with other acylating agents. This stability is attributed to the formation of a stable chelated tetrahedral intermediate.[1]

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity and purity of the synthesized Weinreb amide. This guide will provide a detailed examination of the expected spectroscopic data, offering insights into how each technique provides unique structural information.

Caption: Molecular structure of Boc-glycine-N-methyl-N-methoxy amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Boc-glycine-N-methyl-N-methoxy amide, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ¹H NMR Data for Boc-glycine-N-methyl-N-methoxy amide (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.27 | br s | 1H | NH |

| 4.08 | br s | 2H | CH₂ |

| 3.72 | s | 3H | OCH₃ |

| 3.21 | s | 3H | NCH₃ |

| 1.46 | s | 9H | C(CH₃)₃ |

Data sourced from ChemicalBook. [2]

Interpretation and Experimental Rationale:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the single, easily identifiable solvent peak at 7.26 ppm.

-

Boc Group (1.46 ppm): The nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic signature of the Boc protecting group. Its upfield chemical shift is expected for protons on sp³ hybridized carbons shielded by electron-donating alkyl groups.

-

N-CH₃ and O-CH₃ (3.21 and 3.72 ppm): The two singlets correspond to the methyl groups attached to the nitrogen and oxygen of the Weinreb amide moiety. The downfield shift of the O-CH₃ protons compared to the N-CH₃ protons is due to the higher electronegativity of the oxygen atom.

-

Glycine CH₂ (4.08 ppm): The two protons of the glycine methylene group appear as a broad singlet. The broadening can be attributed to restricted rotation around the amide bonds and potential quadrupole effects from the adjacent nitrogen atom.

-

NH Proton (5.27 ppm): The carbamate N-H proton appears as a broad singlet. Its chemical shift can be variable and is concentration-dependent. The broadness is a result of exchange with residual water and quadrupole broadening from the nitrogen.

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Boc-glycine-N-methyl-N-methoxy amide (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 170-172 | C=O (Weinreb amide) | Amide carbonyls typically appear in this region.[3] |

| 155-157 | C=O (Boc) | Carbamate carbonyls are slightly upfield from amide carbonyls.[4] |

| 79-81 | C (CH₃)₃ | Quaternary carbon of the Boc group. |

| 60-62 | OCH₃ | Oxygen-attached methyl group.[5] |

| 42-44 | CH₂ | Glycine α-carbon. |

| 32-34 | NCH₃ | Nitrogen-attached methyl group.[5] |

| 28-29 | C(C H₃)₃ | Methyl carbons of the Boc group. |

Data is predicted based on typical chemical shifts for similar functional groups. [3][4][6]

Interpretation and Experimental Rationale:

-

Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

-

Carbonyl Carbons (155-172 ppm): The two carbonyl carbons of the Boc group and the Weinreb amide are expected to be the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.

-

Quaternary and Methylene Carbons (42-81 ppm): The quaternary carbon of the Boc group is deshielded by the adjacent oxygen. The glycine methylene carbon is also in this region.

-

Methyl Carbons (28-62 ppm): The methyl carbons of the Boc group are the most upfield, being the most shielded. The N-methyl and O-methyl carbons are further downfield due to the electronegativity of the attached heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.

Table 3: Predicted IR Absorption Data for Boc-glycine-N-methyl-N-methoxy amide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| 2978, 2935 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (Boc carbamate) |

| ~1660 | Strong | C=O stretch (Weinreb amide) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1160 | Strong | C-O stretch (carbamate) |

Data is predicted based on characteristic IR absorptions for amides and carbamates. [7][8][9]

Interpretation and Experimental Rationale:

-

N-H Stretch (~3350 cm⁻¹): The N-H stretching vibration of the carbamate is a key indicator of the Boc group's presence.

-

C-H Stretch (2978, 2935 cm⁻¹): These strong absorptions are characteristic of the sp³ C-H bonds in the methyl and methylene groups.

-

Carbonyl Stretches (1660-1715 cm⁻¹): The two distinct carbonyl stretches are crucial for confirming both the Boc protecting group and the Weinreb amide. The carbamate carbonyl typically appears at a higher wavenumber than the amide carbonyl.[10]

-

Amide II Band (~1520 cm⁻¹): This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for Boc-glycine-N-methyl-N-methoxy amide

| m/z | Ion |

| 219.13 | [M+H]⁺ |

| 163.09 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ |

| 119.09 | [M - Boc + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

Predicted fragmentation based on common losses for Boc-protected compounds. [11][12]

Interpretation and Experimental Rationale:

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Boc-glycine-N-methyl-N-methoxy amide, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Molecular Ion ([M+H]⁺ at m/z 219.13): The observation of the protonated molecular ion is the primary method for confirming the molecular weight of the compound (218.25 g/mol ).

-

Fragmentation Pattern: The Boc group is known to be labile under certain mass spectrometry conditions. Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[12][13] The observation of fragments at m/z 163.09 and 119.09 would be strong evidence for the presence of the Boc protecting group. The fragment at m/z 57.07 corresponds to the stable tert-butyl cation.

Caption: A generalized workflow for electrospray ionization mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of Boc-glycine-N-methyl-N-methoxy amide. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (carbamate and amide), and mass spectrometry verifies the molecular weight and provides information about the lability of the protecting group. This guide serves as a foundational reference for the spectroscopic analysis of this important synthetic intermediate, enabling researchers to confidently verify its structure and purity in their work.

References

-

Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. [Link]

-

ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01). [Link]

-

Royal Society of Chemistry. General procedure for the preparation of α,β-unsaturated Weinreb amide substrates. [Link]

-

National Institutes of Health. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

ResearchGate. The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. (2021-07-16). [Link]

-

OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018-05-09). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

-

PubChem. N-Boc-N-methoxy-glycine | C8H15NO5 | CID 57455332. [Link]

-

PubChem. Weinreb's amide | C18H33NO3 | CID 52944206. [Link]

-

ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

PubChem. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Aapptec Peptides. Boc-Gly-N(OMe)Me [121505-93-9]. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. ChemInform Abstract: Copper-Catalyzed Synthesis of Weinreb Amides by Oxidative Amidation of Alcohols. (2014-11-20). [Link]

-

Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020-01-08). [Link]

-

Springer. IR spectra and structure of certain amino acids in solutions and in the gas phase. Dibutylglycine and glycine. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

National Institutes of Health. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020-04-08). [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. (2020-04-24). [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility of "tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate"

An In-depth Technical Guide to the Solubility of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in modern organic synthesis. Known commonly as Boc-Gly-Weinreb amide, this compound merges the utility of a Boc-protected amino acid with the synthetic versatility of a Weinreb amide. This document will delve into the physicochemical properties that govern its solubility, offer a predictive solubility profile based on its structural components, and provide a detailed experimental protocol for its empirical determination. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the knowledge required for the effective handling, application, and optimization of processes involving this reagent.

Introduction: A Molecule of Synthetic Versatility

This compound (CAS No. 121505-93-9) is a bifunctional organic molecule of significant interest in synthetic chemistry.[1] It is formally a derivative of the amino acid glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is converted to an N-methoxy-N-methylamide, also known as a Weinreb amide.[2][3]

The strategic combination of these two functional groups makes it a valuable building block:

-

The Boc Group: Offers robust protection of the amine under a wide range of basic and nucleophilic conditions, yet it is easily and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid).[4][] This acid lability is a cornerstone of its utility in multi-step syntheses, particularly in peptide chemistry.[]

-

The Weinreb Amide: Serves as a unique acylating agent. It reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate that resists over-addition, yielding ketones upon workup.[3] It can also be reduced to form aldehydes.[3] This controlled reactivity prevents the formation of tertiary alcohol byproducts, a common issue with more reactive acylating agents like acid chlorides or esters.

Understanding the solubility of this compound is paramount for its effective use, influencing everything from reaction solvent selection and concentration to purification and formulation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties. The key parameters for this compound are summarized below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₉H₁₈N₂O₄ | [1] | Provides the elemental composition. |

| Molecular Weight | 218.25 g/mol | [1] | A relatively low molecular weight generally favors solubility. |

| Calculated logP | 0.5309 | [1] | Indicates a relatively balanced hydrophilic-lipophilic character, suggesting moderate solubility in both polar and non-polar environments. |

| Topological Polar Surface Area (TPSA) | 67.87 Ų | [1] | Suggests a significant polar character due to the oxygen and nitrogen atoms, which can participate in hydrogen bonding with polar solvents. |

| Hydrogen Bond Donors | 1 | [1] | The N-H of the carbamate. |

| Hydrogen Bond Acceptors | 4 | [1] | The four oxygen atoms and two nitrogen atoms. |

The calculated logP value of 0.5309 suggests that the molecule does not have an overwhelming preference for either a highly non-polar (high logP) or a highly aqueous (low logP) environment. The TPSA, a measure of the surface area contributed by polar atoms, is significant and points towards the importance of polar interactions in the solvation process.

Predicted Solubility Profile: A Structural Analysis

The Role of the Boc Group

The tert-butyl portion of the Boc group is bulky and lipophilic. This feature significantly increases the compound's affinity for non-polar environments and enhances its solubility in a wide array of common organic solvents.[6] It disrupts crystal lattice formation, which can also contribute to better solubility.

The Role of the Carbamate and Weinreb Amide Moieties

The carbamate and Weinreb amide functionalities are polar. The presence of carbonyl groups (C=O) and nitrogen atoms allows the molecule to act as a hydrogen bond acceptor, while the N-H of the carbamate can act as a hydrogen bond donor.[7] These polar characteristics promote interaction with polar solvents.

Predicted Solubility in Common Solvents

Based on this structural analysis, the following solubility profile is predicted:

-

High Solubility: In polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), and acetone. The combination of the lipophilic Boc group and the polar core allows for effective solvation.

-

Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The polar groups will interact favorably with the alcohol's hydroxyl group.

-

Low to Negligible Solubility: In non-polar solvents like hexanes and petroleum ether. The polar amide and carbamate groups will limit solubility in highly aliphatic environments.

-

Slight to Sparingly Soluble: In water. While the molecule has polar groups capable of hydrogen bonding, the overall lipophilicity contributed by the Boc group and the carbon backbone is expected to limit aqueous solubility.

Effect of Temperature and pH

-

Temperature: For most solid solutes, solubility increases with temperature.[8] It is expected that warming the solvent will increase the solubility of this compound.

-

pH: The pH of an aqueous solution can significantly impact the solubility of compounds with ionizable groups.[9] However, for this compound, this is a critical stability concern. The Boc group is labile under acidic conditions and will be cleaved to reveal the free amine.[4] Therefore, attempting to increase solubility in acidic aqueous solutions will lead to decomposition. The compound is stable under basic conditions.[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the solution becomes saturated). The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means more solid than is expected to dissolve.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

Construct a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution based on the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Practical Implications for Researchers

-

Reaction Solvent Choice: For reactions involving organometallic reagents, the high predicted solubility in THF and DCM makes them excellent solvent choices. These solvents are aprotic and will not interfere with the reagents.

-

Purification Strategy: The predicted low solubility in non-polar solvents like hexanes suggests that it may be a suitable anti-solvent for precipitation or crystallization from more polar solvents like ethyl acetate or DCM. For chromatographic purification, a mobile phase system like ethyl acetate/hexanes on silica gel should provide good separation.

-

Handling and Storage: The compound should be stored in a cool, dry place.[1] Due to the acid-lability of the Boc group, it is crucial to avoid contact with acidic materials during storage and handling unless deprotection is the intended outcome.

Conclusion

This compound is a synthetically valuable reagent whose utility is directly linked to its solubility characteristics. Based on a structural analysis of its Boc-protecting group and its polar Weinreb amide core, it is predicted to be highly soluble in common polar aprotic organic solvents, moderately soluble in polar protic solvents, and poorly soluble in water and non-polar aliphatic solvents. This guide provides not only a theoretical framework for understanding these properties but also a robust experimental protocol for their quantitative determination. A thorough understanding of its solubility and stability is essential for the successful design and execution of synthetic routes in research and development.

References

- Solubility of Things. (n.d.). Carbamate.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Benchchem. (n.d.). Physical and chemical properties of Boc-protected amino acids.

- Solubility of Things. (n.d.). Carbamic acid.

- ChemScene. (n.d.). This compound.

- Smolecule. (n.d.). Buy tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate | 496836-38-5.

- Manassero, C., et al. (2020). Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH.

- Wikipedia. (n.d.). Carbamate.

- Bielen, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

- Wikipedia. (n.d.). Weinreb ketone synthesis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

Applications of Boc-protected glycine derivatives in organic synthesis

An In-depth Technical Guide to the Applications of Boc-Protected Glycine Derivatives in Organic Synthesis

Abstract

N-tert-butoxycarbonyl (Boc) protected glycine and its derivatives are foundational building blocks in modern organic synthesis, prized for their stability, ease of handling, and predictable reactivity. The acid-labile nature of the Boc group provides a robust and versatile tool for the temporary protection of the amino functionality, enabling complex, multi-step syntheses with high yields and minimal side reactions. This technical guide provides an in-depth exploration of the core applications of Boc-protected glycine derivatives, moving beyond simple descriptions to elucidate the underlying chemical principles and causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive analysis of their role in peptide synthesis, peptidomimetics, multicomponent reactions, and the construction of complex heterocyclic scaffolds.

The Indispensable Role in Peptide Synthesis

The primary and most widespread application of Boc-glycine is in the synthesis of peptides. The Boc protecting group is essential for preventing the self-polymerization of glycine and controlling the sequence of amide bond formation.[1] Its stability under various conditions, coupled with its clean, acid-mediated removal, makes it a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS).[1]

The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classic and powerful method for SPPS.[2] In this approach, the temporary N-α-amino group is protected by the acid-labile Boc group, while side-chain functionalities are protected by more acid-stable groups, such as benzyl esters.[3][4] The key to this strategy is orthogonality, where the Boc group can be selectively removed with moderate acids like trifluoroacetic acid (TFA) without cleaving the side-chain protectors or the peptide from the resin support.[1][2][4]

The cyclical process of Boc-SPPS is a testament to its self-validating nature; each step must proceed to completion to ensure the integrity of the final peptide sequence. Glycine's achiral nature is a significant advantage, as it is not susceptible to racemization during coupling activation, simplifying the synthetic process.[1]

This protocol outlines a single coupling cycle for adding an amino acid to a resin-bound peptide chain.

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).[5]

-

Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 50% TFA in DCM.[5] A typical procedure involves a brief pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes).[5] The resulting N-terminal amine is protonated as a trifluoroacetate salt.

-

Washing: The resin is washed thoroughly with DCM and then isopropanol (IPA) to remove excess TFA and byproducts.[5]

-

Neutralization: The protonated amine is neutralized to the free amine, making it nucleophilic for the subsequent coupling step. This is typically achieved by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.[3][4]

-

Washing: The resin is washed again with DCM to remove excess base.

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminal amine. A common method is pre-activation with coupling reagents like HBTU/HOBt in the presence of DIPEA in a solvent like N,N-dimethylformamide (DMF).[6] The activated amino acid solution is added to the resin and agitated for 1-2 hours.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts, completing the cycle. The peptide-resin is now ready for the next deprotection step.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[6]

Solution-Phase Peptide Synthesis (SPPS)

For shorter peptides or large-scale synthesis, solution-phase methods remain highly relevant and versatile.[1] Here, Boc-glycine is coupled with another C-terminally protected amino acid. The Boc group ensures that the N-terminus of glycine does not react, directing the formation of the desired peptide bond.

This protocol details the synthesis of a dipeptide, Boc-glycylglycine, in the solution phase.[1]

-

Dissolution: Dissolve glycylglycine (1.0 eq) in an aqueous solution of a base such as 10% sodium carbonate. Stir until a clear solution is obtained.

-

Boc Protection: Cool the solution to 20°C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) dissolved in a solvent like tetrahydrofuran (THF) dropwise over 30 minutes, maintaining the temperature.

-

Reaction: Allow the mixture to stir at 30°C for 2 hours after the addition is complete.

-

Work-up: Transfer the mixture to a separatory funnel. Extract with a nonpolar solvent like methyl tertiary-butyl ether to remove any unreacted (Boc)₂O. Discard the organic layer.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3 using concentrated HCl. The product will begin to precipitate.

-

Product Extraction: Extract the acidified aqueous layer with a polar organic solvent such as ethyl acetate (e.g., 3 x 50 mL).

-

Isolation: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to precipitate the white solid product, Boc-Gly-Gly-OH.

Rationale for Choosing the Boc Group

The selection of a protecting group is a critical decision in synthesis design. The Boc group is favored over others, like the Cbz group, due to the mildness of its cleavage conditions, which preserves sensitive functionalities elsewhere in the molecule.

| Feature | Boc Group | Cbz (Z) Group | Rationale for Preference |

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | (Boc)₂O is a stable solid, less hazardous than the lachrymatory Cbz-Cl. |

| Typical Yield | 90-95%[7] | ~88%[7] | High efficiency under mild conditions. |

| Cleavage Method | Acidolysis[7] | Catalytic Hydrogenolysis[7] | Acidolysis is operationally simpler and avoids catalyst poisoning issues. |

| Cleavage Reagents | TFA, HCl in organic solvent[7] | H₂ gas, Pd/C catalyst[7] | TFA is highly effective and easily removed in vacuo. |

| Orthogonality | Cleaved by acid. Stable to hydrogenolysis. | Cleaved by hydrogenolysis. Stable to mild acid. | Allows for selective deprotection in complex molecules with multiple protecting groups.[7] |

Advanced Scaffolds: Peptidomimetics and Peptoids

The limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics.[6] These are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties.[6] Boc-protected glycine and its unnatural derivatives are central to this field.

Building Peptidomimetics

Incorporating unnatural amino acids, such as Boc-protected phenylglycine (Boc-Phg-OH), into a peptide sequence is a key strategy.[2][6] The bulky side chains can enforce specific secondary structures (e.g., β-turns) and shield adjacent peptide bonds from enzymatic cleavage, enhancing the molecule's in vivo half-life.[6] The dual functionality of Boc-protected dipeptides like Boc-Gly-Gly-OH also makes them excellent building blocks for introducing specific sequences into larger, more complex molecular architectures, simplifying synthetic routes.[8]

Peptoid Synthesis via the Sub-monomer Method

Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen rather than the α-carbon.[9] This structural shift renders them highly resistant to proteolysis. The most common method for peptoid synthesis is the "sub-monomer" method, which relies on a Boc-protected amine.

The synthesis is a two-step cycle performed on a solid support:

-

Acylation: The resin-bound amine is acylated with bromoacetic acid.

-

Displacement: The resulting α-bromoacetamide is displaced by a primary amine. The side chain of this amine becomes the peptoid side chain.

In this process, if the incoming amine contains another functional group (e.g., a second amine), it must be orthogonally protected, often with a Boc group, to prevent side reactions.[9] This allows for the synthesis of complex peptoids with lysine-like or arginine-like side chains.[9]

The Ugi Reaction: A Gateway to Molecular Diversity

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating libraries of diverse compounds from simple starting materials.[10] It involves the one-pot reaction of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[10][11]

Boc-glycine is frequently used as the carboxylic acid component.[10] Its participation in the Ugi reaction yields α-acylamino carboxamide products, which are essentially peptide-like structures.[11] The reaction's efficiency and tolerance of various functional groups make it a highly valuable method for drug discovery and the synthesis of complex molecules.

Mechanism and Role of Boc-Glycine

-

The amine and aldehyde react to form a Schiff base (imine).

-

The Boc-glycine protonates the imine, activating it for nucleophilic attack.

-

The isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.

-

The carboxylate anion of the Boc-glycine then attacks the nitrilium ion.

-

This is followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.

Advanced Applications in Heterocyclic Synthesis

The peptide-like products derived from Ugi reactions involving Boc-glycine are not merely final targets but also versatile intermediates for constructing complex heterocyclic systems.[12] The Boc group plays a crucial role, as its subsequent removal under acidic conditions can unmask a reactive amine, which can then participate in an intramolecular cyclization reaction.

For example, a strategy known as Ugi-Deprotection-Cyclization (UDC) has been used to synthesize various heterocyclic scaffolds.[12] An Ugi reaction is performed using Boc-glycine and other suitable components. The resulting linear product is then treated with acid, which simultaneously removes the Boc group and catalyzes the cyclization to form rings like pyrazinones or diketopiperazines, which are valuable structures in medicinal chemistry.[12] This approach demonstrates the synthetic utility of Boc-glycine beyond linear peptides, positioning it as a key building block for diverse chemical architectures.

Conclusion

N-Boc-glycine and its derivatives are far more than simple protected amino acids; they are enabling tools that have profoundly impacted the landscape of organic synthesis. Their predictable reactivity, the robust nature of the Boc protecting group, and the mild conditions required for its removal provide a self-validating system for constructing molecules of increasing complexity. From the automated synthesis of long peptides to the rapid generation of molecular diversity through the Ugi reaction and the strategic construction of peptidomimetics and heterocycles, Boc-glycine derivatives offer a reliable and versatile platform. For the modern researcher, a deep understanding of the principles and protocols governing their use is essential for innovation in drug discovery, materials science, and biotechnology.

References

- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.

- (2025). The Chemical Versatility of Boc-Gly-Gly-OH in Organic Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Design and Synthesis of Peptidomimetics with Boc-DL-Phg-OH. Benchchem.

- Biosynth. Boc-Gly-OH | 4530-20-5. Biosynth.

- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-DL-Phenylglycine. Benchchem.

- Mouna, A., et al. (1994). Preparation of N-Boc N-Alkyl Glycines for Peptoid Synthesis. Marcel Dekker, Inc.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- BenchChem. (2025). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Benchchem.

- Optimization of the Ugi Reaction Using Parallel Synthesis and Autom

- ChemicalBook. (2025). BOC-Glycine Chemical Properties,Uses,Production. ChemicalBook.

- Synthesis of Boc-Gly. PrepChem.com.

- Amide bond formation: beyond the dilemma between activation and racemis

- Szostak, M. (2020).

- Afonso, J. P. S. M., et al. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing.

- Synthesis of peptidomimetics using a polymer-bound Boc-linker. (1998). PubMed.

- Biosynth. N-Boc-glycine | 4530-20-5. Biosynth.

- El-Sayed, N. (2020).

- (2025). The Applications of Boc-D-2-(3-Thienyl)-glycine in Chemical Synthesis.

- Sigma-Aldrich. Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Boc Solid Phase Peptide Synthesis. ChemPep.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]

- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

The Weinreb Amide: A Strategic Tool in Modern Peptide Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methyl amide, now universally known as the Weinreb amide, was initially developed as a reliable method for synthesizing ketones from carboxylic acid derivatives.[1] The original reaction involved converting an acid chloride to the Weinreb-Nahm amide, which could then be treated with organometallic reagents to yield a ketone without the common problem of over-addition to the tertiary alcohol.[1][2] While its impact on general organic synthesis has been profound, the unique properties of the Weinreb amide have made it an exceptionally powerful and versatile tool in the nuanced field of peptide chemistry.

This guide provides a comprehensive exploration of the role of Weinreb amides in the synthesis and modification of peptides. We will delve into the core mechanistic principles that underpin their utility, detail their synthesis from amino acid precursors, and showcase their application in critical areas such as solid-phase peptide synthesis (SPPS), fragment condensation, and the generation of valuable peptide-based pharmacophores like aldehydes and ketones.

The Mechanistic Cornerstone: Preventing Over-addition

The primary advantage of the Weinreb amide lies in its ability to elegantly sidestep the over-addition issue that plagues reactions of organometallic reagents with other acylating agents like esters or acid chlorides.[1][2][3] The key to this controlled reactivity is the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4][5][6]

Causality of Stability: When an organometallic reagent (e.g., Grignard or organolithium) adds to the Weinreb amide's carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (like Li⁺ or Mg²⁺) between the newly formed anionic oxygen and the nitrogen-bound methoxy oxygen.[2][6] This chelated intermediate is remarkably stable at low temperatures and does not collapse to the ketone until an acidic aqueous workup is performed.[1][2] By the time the ketone is formed during workup, any excess organometallic reagent has already been quenched, thus preventing a second nucleophilic addition. This mechanism ensures the clean and high-yielding formation of the desired ketone.[3][6]

Caption: Mechanism of Weinreb amide reaction showing the stable chelated intermediate.

Synthesis of Nα-Protected Amino Acid & Peptide Weinreb Amides

The conversion of the C-terminal carboxyl group of an Nα-protected amino acid or peptide into a Weinreb amide is a critical first step. This transformation must be efficient, high-yielding, and, most importantly, proceed with minimal to no racemization of the stereogenic α-carbon. A variety of modern peptide coupling reagents have been successfully employed for this purpose.[1][7]

Commonly used coupling reagents include:

-

Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are classic choices, often used with additives to suppress side reactions.[7][8]

-

Carbonyldiimidazole (CDI): CDI is an effective activating agent that provides a clean reaction profile.[7]

-

Phosphonium/Uronium Salts: Reagents like PyBOP, HBTU, and COMU, which are staples in peptide synthesis, are also highly effective for Weinreb amide formation and are known to minimize racemization.[5][7][9]

-

Propylphosphonic Anhydride (T3P®): This reagent has proven to be an efficient and mild option for synthesizing peptide Weinreb amides.[4]

| Coupling Reagent | Base | Typical Solvent(s) | Key Advantages | Reference |

| CDI | NMM | THF, DCM | Good yields, simple workup. | [7] |

| COMU | DIEA | DMF | High yields (63-97%), low racemization, water-soluble byproducts. | [5] |

| T3P® | DBU | CH₃CN | Superior results, crystalline products characterized by X-ray. | [4] |

| DCC | - | DCM | Cost-effective, well-established. | [8] |

Table 1: Comparison of selected coupling reagents for Nα-protected amino acid Weinreb amide synthesis.

Core Applications in Peptide Science

The unique stability and controlled reactivity of Weinreb amides make them suitable for several advanced applications beyond simple ketone synthesis.

Synthesis of Peptide Aldehydes and Ketones

Peptide aldehydes and α-amino ketones are crucial pharmacophores and synthetic intermediates.[7] Peptide aldehydes, for instance, are potent reversible inhibitors of cysteine and serine proteases. Weinreb amides serve as ideal precursors:

-

Peptide Aldehydes: The Weinreb amide at the C-terminus of a peptide can be selectively reduced to the corresponding aldehyde using a mild hydride source like lithium aluminum hydride (LiAlH₄) at low temperatures.[2][7][10][11]

-

Peptide Ketones: Reaction with Grignard or organolithium reagents allows for the introduction of a wide variety of side chains, yielding peptide ketones.[7][12]

Solid-Phase Peptide Synthesis (SPPS)

The Weinreb amide functionality has been incorporated into solid-phase synthesis through the development of specialized "Weinreb resins".[13] In this strategy, a linker terminating in an N,O-dimethylhydroxylamine group is attached to the solid support. The peptide chain is then assembled on this resin.

Workflow Advantages:

-

Direct Synthesis: The fully assembled peptide is already functionalized as a C-terminal Weinreb amide.

-

On-Resin Modification: The resin-bound Weinreb amide can be reacted with an organometallic reagent to form a peptide ketone.

-